molecular formula C20H17ClFN5O3 B2496932 N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052603-36-7

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2496932
CAS No.: 1052603-36-7
M. Wt: 429.84
InChI Key: XUUXEKPOFNZUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole scaffold with 4,6-dioxo functional groups. The substituents include a 4-ethylphenyl moiety at the 5-position of the pyrrolotriazole ring and an acetamide group linked to a 3-chloro-4-fluorophenyl aromatic system.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-2-11-3-6-13(7-4-11)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-12-5-8-15(22)14(21)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXEKPOFNZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro, fluoro, and ethylphenyl substituents. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amines or thiols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(4-Ethylphenyl), N-(3-chloro-4-fluorophenyl) acetamide ~484.89* Enhanced lipophilicity (4-ethylphenyl); potential metabolic stability (Cl/F substituents)
Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3-Chloro-4-fluorophenyl), N-(2,3-dimethylphenyl) acetamide ~492.30 Reduced solubility (2,3-dimethylphenyl); similar halogen effects
Pyrazolo[4,3-b]pyridine N-(3-chloro-4-fluorophenyl) amine ~292.73 Potential kinase inhibition (pyridine core); polar amine group
4H-1,2,4-triazole 4-Ethyl, 5-pyridin-2-yl, sulfanyl linkage ~443.92 Thioether linkage (metabolic stability); pyridine enhances π-π stacking

*Calculated using molecular formula from structural data.

Key Observations:

Heterocyclic Core Influence :

  • The pyrrolotriazole-dione core (target compound, ) introduces rigidity and hydrogen-bonding capacity via carbonyl groups, which may enhance target binding compared to pyrazolopyridine () or 1,2,4-triazole () systems .
  • The sulfanyl linkage in ’s triazole derivative improves metabolic resistance but lacks the dioxo groups critical for polar interactions in the target compound .

Substituent Effects: 4-Ethylphenyl vs. Acetamide Variations: The N-(3-chloro-4-fluorophenyl) acetamide in the target compound may offer stronger electron-withdrawing effects than ’s 2,3-dimethylphenyl group, influencing receptor affinity .

Crystallographic validation (e.g., SHELX in ) is frequently employed for confirming analogous structures, underscoring the importance of rigorous structural analysis .

Hypothetical Bioactivity and Physicochemical Properties

  • Metabolic Stability : The 3-chloro-4-fluorophenyl group may resist oxidative metabolism, as seen in fluorinated pharmaceuticals .
  • Target Binding : The pyrrolotriazole-dione core’s carbonyl groups could engage in hydrogen bonding with enzymatic targets, similar to pyrazoline derivatives in .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes a chloro-fluoro phenyl group and a pyrrolo-triazole moiety. Its molecular formula is C19H19ClF N5O4 with a molecular weight of 431.8 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications. Below are the key areas of biological activity reported:

1. Antiparasitic Activity

Studies have shown that derivatives of similar compounds exhibit significant antiparasitic effects. For instance, compounds with structural similarities have demonstrated effective inhibition of Plasmodium falciparum, the causative agent of malaria. The effectiveness can be quantified by the EC50EC_{50} values, which indicate the concentration required to inhibit 50% of the parasite's growth.

CompoundEC50 (µM)Reference
Similar Compound A0.23
Similar Compound B2.25
N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-...]TBDCurrent Study

2. Anticancer Potential

Preliminary studies suggest that compounds in this class may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth. Specific assays measuring cell viability and apoptosis markers are essential for further exploration.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For example, it could potentially inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have been conducted to elucidate the pharmacological effects of similar compounds:

  • Study on Antiparasitic Activity : A comparative analysis was performed on various derivatives showing varying degrees of efficacy against P. falciparum. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Anticancer Studies : A series of in vitro tests indicated that certain derivatives led to significant reductions in cell viability in cancer cell lines while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.